![molecular formula C9H18BrNO2 B599649 (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester CAS No. 128412-15-7](/img/structure/B599649.png)
(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester
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Overview
Description
“(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C9H18BrNO2 and a molecular weight of 252.15 . It is manufactured by Combi-Blocks and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester” is represented by the formula C9H18BrNO2 .Physical And Chemical Properties Analysis
“(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester” has a boiling point of 296°C, a density of 1.242, and a flash point of 133°C . It should be stored in a dry place, preferably in a freezer, under -20°C .Scientific Research Applications
Synthesis and Characterization
(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester and similar compounds have been synthesized and characterized in various research studies. For instance, Kant et al. (2015) explored the synthesis and single crystal X-ray diffraction studies of a compound structurally similar to (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester, highlighting the compound's crystalline structure and properties (Kant, Singh, & Agarwal, 2015).
Chemical Transformations
The tert-butyl ester moiety, as found in (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester, is known to be involved in various chemical transformations. Greenberg and Sammakia (2017) demonstrated the conversion of tert-butyl esters to acid chlorides using thionyl chloride, highlighting the reactive nature and potential transformation pathways of tert-butyl esters in different chemical contexts (Greenberg & Sammakia, 2017).
Deprotection and Mild Reaction Conditions
Tert-butyl carbamates, similar to the one in the mentioned compound, have been studied for their deprotection properties. Li et al. (2006) explored the use of aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers, emphasizing the mild and selective reaction conditions suitable for sensitive chemical structures (Li et al., 2006).
Use in Synthesis and Catalysis
Compounds with tert-butyl esters are often utilized in synthesis and catalysis processes. Herath and Cosford (2010) reported a one-step continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, showcasing the versatility and efficiency of tert-butyl esters in synthetic chemistry (Herath & Cosford, 2010).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(4-bromobutan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLROSIRAEKEFNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester |
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